N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
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Description
N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H28N6O4 and its molecular weight is 452.515. The purity is usually 95%.
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Scientific Research Applications
The complex chemical compound N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide represents a significant area of interest within the field of medicinal chemistry due to its structural complexity and potential pharmacological activities. Given the specificity of the compound's structure, direct research articles specifically addressing its applications were not found. However, the insights into the broader categories of its chemical class, including cytochrome P450 isoform inhibitors, DNA minor groove binders, and dipeptidyl peptidase IV inhibitors, provide a foundation for understanding its potential scientific research applications.
Cytochrome P450 Isoform Inhibitors
Cytochrome P450 (CYP) enzymes play a pivotal role in drug metabolism and drug-drug interactions. The study by Khojasteh et al. (2011) discusses the importance of potent and selective chemical inhibitors for CYP isoforms to prevent metabolism-based drug-drug interactions. Although N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is not specifically mentioned, its structural features suggest potential interactions with CYP isoforms, highlighting its relevance for drug metabolism studies Khojasteh et al., 2011.
DNA Minor Groove Binders
Compounds that bind to the DNA minor groove, such as the dye Hoechst 33258, play crucial roles in cellular processes and have therapeutic applications. While Issar and Kakkar (2013) focus on Hoechst 33258 and its analogues, the molecular scaffold of N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide suggests potential for DNA interactions, making it a candidate for further investigation in the context of DNA-binding studies Issar & Kakkar, 2013.
Dipeptidyl Peptidase IV Inhibitors
Dipeptidyl peptidase IV (DPP IV) inhibitors represent a class of antidiabetic drugs. The review by Mendieta et al. (2011) covers the chemical diversity and therapeutic potential of DPP IV inhibitors, suggesting a framework for exploring the activity of complex molecules like N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide within this class Mendieta et al., 2011.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4/c1-26-14-18(21-19(15-26)23(32)29(25-21)17-6-4-3-5-7-17)22(31)28-11-9-27(10-12-28)16-20(30)24-8-13-33-2/h3-7,14-15H,8-13,16H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPYEHPWPDLDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide |
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